2-(Methoxymethyl)pyridine
Overview
Description
2-(Methoxymethyl)pyridine is a heterocyclic compound that features a pyridine ring, a six-membered aromatic ring with one nitrogen atom, substituted with a methoxymethyl group. This structural motif is found in various chemical compounds and can participate in numerous chemical reactions due to the presence of the reactive methoxy group and the pyridine nitrogen.
Synthesis Analysis
The synthesis of compounds related to 2-(methoxymethyl)pyridine can involve various strategies. For instance, the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leads to the formation of 2-hydroxypyrazolo[1,5-a]pyridine, which upon methylation with diazomethane or dimethyl sulfate can give derivatives such as 2-methoxypyrazolo[1,5-a]pyridine . Additionally, the synthesis of optically active triamines derived from 2,6-bis(aminomethyl)pyridine, such as 2,6-bis{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}pyridine, involves the use of chiral auxiliaries and can be used to study equilibrium behavior in solution and complex formation with metals like copper .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(methoxymethyl)pyridine moiety can be elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a compound with a related pyridine derivative was determined to be triclinic with specific space group parameters, and theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods to compare with experimental data . Similarly, the structures of nickel(II) cubane compounds derived from pyridine-2-methoxide were characterized, revealing a tetrameric cubane structure with octahedrally coordinated nickel(II) atoms .
Chemical Reactions Analysis
Chemical reactions involving 2-(methoxymethyl)pyridine derivatives can lead to the formation of various complex structures. For instance, the reaction of a pyridine derivative with silver(I) results in the self-assembly of a cyclic metalladecapyridine, which features a quadruply branched metallamacrocycle . The UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at different positions on the pyridine ring depending on the presence of oxygen or nitrogen . Furthermore, the synthesis of heteroarylpyrimidines via Suzuki cross-coupling reactions can be achieved using pyrimidylboronic acid derivatives, including those with a methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(methoxymethyl)pyridine derivatives can be influenced by various substituents and the environment. For example, the optical properties of some pyridine derivatives were investigated using UV–vis absorption and fluorescence spectroscopy, and the effects of substituents on the emission spectra were interpreted . The magnetic properties of nickel(II) cubane compounds derived from pyridine-2-methoxide were studied, showing ferromagnetic behavior and fitting the data to a Hamiltonian model to obtain magnetic parameters .
Scientific Research Applications
As for “2-(Methoxymethyl)pyridine” specifically, it is a chemical compound with the linear formula C7H9NO . It’s used in various scientific research applications, but the exact details of its use, including the methods of application or experimental procedures, and the results or outcomes obtained, are not readily available in the sources I have access to.
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Chemical Synthesis
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Chemical Synthesis
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Flow Synthesis
- “2-(Methoxymethyl)pyridine” might be used in flow synthesis . Flow synthesis is a technique used in chemistry where reactions are run in a continuously flowing stream rather than in batch production . In this method, pumps move fluid into a tube, and where tubes join one another, the fluids contact one another . A typical example of a flow reaction would be the creation of a dilute solution of a diazonium salt from an aniline, sodium nitrite and hydrochloric acid .
properties
IUPAC Name |
2-(methoxymethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSINVSGKAPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291485 | |
Record name | 2-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)pyridine | |
CAS RN |
23579-92-2 | |
Record name | 2-(Methoxymethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23579-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 75841 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023579922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23579-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 2-(methoxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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